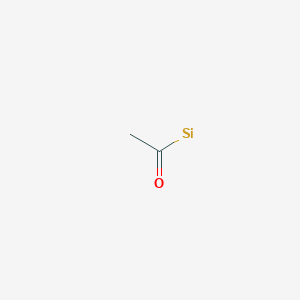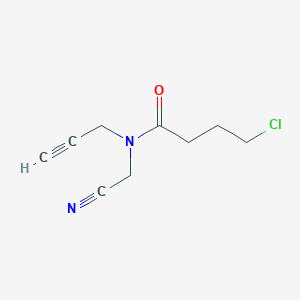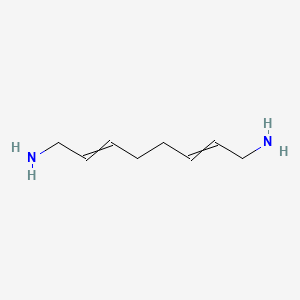
Octa-2,6-diene-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,6-diene-1,8-diamine: is an organic compound characterized by the presence of two amine groups attached to an eight-carbon chain with two double bonds at the 2nd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octa-2,6-diene-1,8-diamine typically involves the reaction of 1,8-diaminooctane with reagents that introduce double bonds at the 2nd and 6th positions. One common method involves the use of dehydrogenation reactions under controlled conditions to achieve the desired diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds followed by selective dehydrogenation. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Octa-2,6-diene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated amine derivatives.
Applications De Recherche Scientifique
Chemistry: Octa-2,6-diene-1,8-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which Octa-2,6-diene-1,8-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The double bonds in the diene structure may also participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1,8-Octanediamine: A saturated analog with similar amine functionality but lacking double bonds.
1,7-Octadiene: A related diene compound with a different position of double bonds.
2,6-Dimethyl-2,6-octadiene: A structurally similar compound with methyl groups at the 2nd and 6th positions.
Uniqueness: Octa-2,6-diene-1,8-diamine is unique due to its combination of amine groups and diene structure, which imparts distinct chemical reactivity and potential applications. The presence of double bonds allows for additional chemical modifications and interactions compared to its saturated analogs.
Propriétés
Numéro CAS |
51964-55-7 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
octa-2,6-diene-1,8-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-10H2 |
Clé InChI |
CSMYEURUKPZSII-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CCN)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
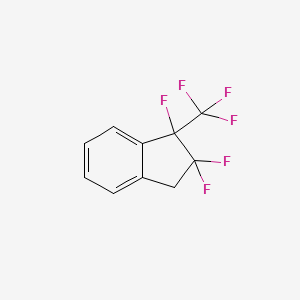
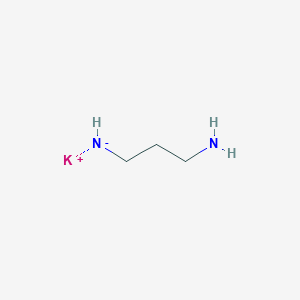
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
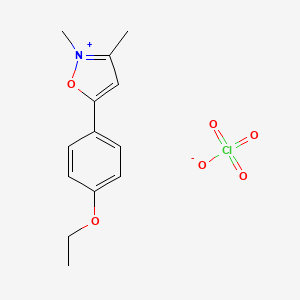
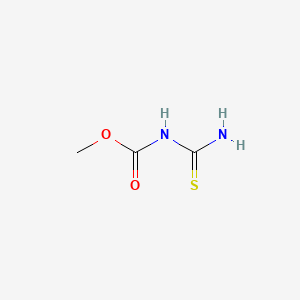
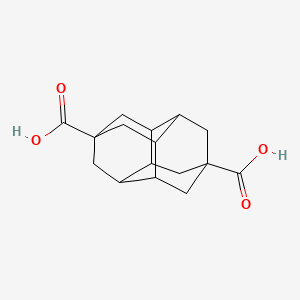
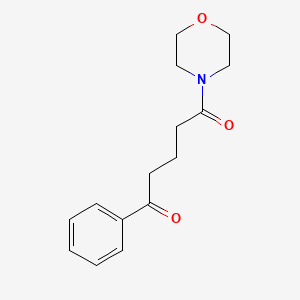
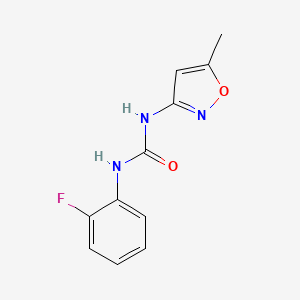
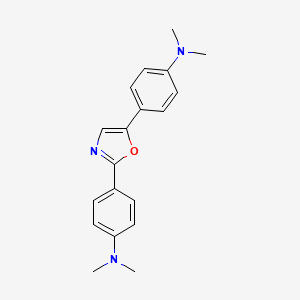
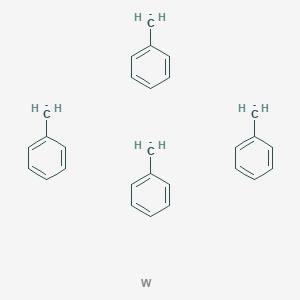
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
